molecular formula C12H24N2O6 B569873 6-Amino-N-β-D-glucopyranosylhexanamide CAS No. 83387-51-3

6-Amino-N-β-D-glucopyranosylhexanamide

Cat. No.: B569873
CAS No.: 83387-51-3
M. Wt: 292.332
InChI Key: FJNVLTLMGXYGGP-DVYMNCLGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-β-D-glucopyranosylhexanamide typically involves the reaction of hexanoic acid derivatives with glucosamine derivatives under specific conditions. The reaction is carried out in the presence of coupling agents and catalysts to facilitate the formation of the amide bond . The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification . The reaction conditions are carefully controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-β-D-glucopyranosylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted glucopyranosyl compounds .

Scientific Research Applications

6-Amino-N-β-D-glucopyranosylhexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving carbohydrate-protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 6-Amino-N-β-D-glucopyranosylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The glucopyranosyl moiety plays a crucial role in binding to carbohydrate-recognizing proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-N-β-D-glucopyranosylpentanamide
  • 6-Amino-N-β-D-glucopyranosyloctanamide
  • 6-Amino-N-β-D-glucopyranosylbutanamide

Uniqueness

6-Amino-N-β-D-glucopyranosylhexanamide is unique due to its specific chain length and the presence of both an amino group and a glucopyranosyl moiety. This combination allows it to exhibit distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

83387-51-3

Molecular Formula

C12H24N2O6

Molecular Weight

292.332

IUPAC Name

6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

InChI

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1

InChI Key

FJNVLTLMGXYGGP-DVYMNCLGSA-N

SMILES

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN

Origin of Product

United States

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